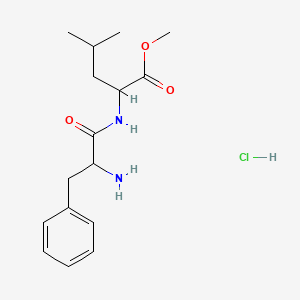

2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride

Description

2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride (CAS: 1396979-94-4) is a structurally complex compound featuring a phenylpropionylamino group linked to a 4-methyl-pentanoic acid methyl ester backbone, with a hydrochloride salt. Its molecular formula is C₁₆H₂₄N₂O₃·HCl, and it has a molecular weight of 328.83 g/mol (calculated from the base formula C₁₆H₂₄N₂O₃, M.W. 292.37, plus HCl) .

Properties

IUPAC Name |

methyl 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-11(2)9-14(16(20)21-3)18-15(19)13(17)10-12-7-5-4-6-8-12;/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVAEIMNEDGORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396998-94-9 | |

| Record name | methyl 2-(2-amino-3-phenylpropanamido)-4-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride typically involves multiple steps, starting with the reaction of phenylalanine with appropriate reagents to introduce the amino and methyl ester groups. The reaction conditions often require the use of strong bases or acids, and the process may involve protecting groups to ensure the correct functional groups are introduced at the right stages.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of catalysts and advanced purification techniques would be essential to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reagents include hydrogen gas (H₂) and palladium on carbon (Pd/C).

Substitution: : Reagents like bromine (Br₂) and iron(III) chloride (FeCl₃) are often used.

Major Products Formed

Oxidation: : Nitro derivatives.

Reduction: : Amine derivatives.

Substitution: : Brominated or chlorinated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

- The compound is being investigated for its potential use in developing pharmaceuticals targeting metabolic disorders due to its role in amino acid metabolism. Its structure allows it to interact with various biological pathways, making it a candidate for drug formulation aimed at enhancing metabolic functions and treating conditions such as diabetes and obesity.

2. Muscle Recovery and Anabolism

- 2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride is noted for its applications in sports medicine. It can enhance muscle recovery and promote anabolic processes, making it valuable in formulations aimed at athletes and bodybuilders seeking improved performance and recovery times .

Biochemical Applications

1. Protein Synthesis

- This compound serves as a building block for proteins, which is crucial in studies related to muscle growth and recovery in sports science. Its incorporation into peptide synthesis has been shown to improve the efficiency of protein assembly, which is vital for research in muscle physiology and nutrition .

2. Peptide Synthesis

- In the field of biotechnology, the compound is utilized in the synthesis of peptides and other bioactive compounds. Its structural properties facilitate the production of peptides that can be used in various therapeutic applications, including those targeting hormonal regulation and immune response modulation .

Nutraceutical Applications

1. Nutritional Supplements

- Due to its amino acid profile, this compound is also being explored as a nutritional supplement. It can be incorporated into dietary products aimed at enhancing protein intake for individuals engaged in high-intensity training or those requiring additional nutritional support .

Mechanism of Action

The mechanism by which 2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

- CAS : 64282-12-8

- Formula: C₁₀H₁₃ClFNO₂

- M.W. : 233.67 g/mol

- Key Features: Fluorine substitution on the phenyl ring enhances metabolic stability and electronic properties compared to the non-fluorinated phenyl group in the target compound. The simpler structure lacks the extended pentanoic acid chain and secondary amino group.

- Applications: Fluorinated amino acid derivatives are often used in drug design to improve binding affinity and resistance to enzymatic degradation .

2-(2-Amino-acetylamino)-4-methylsulfanyl-butyric acid ethyl ester hydrochloride

- CAS : 1397000-76-8

- Formula : C₉H₁₉ClN₂O₃S

- M.W. : 270.78 g/mol

- The ethyl ester may alter solubility compared to methyl esters.

- Applications : Sulfur-containing analogs are explored for antioxidant activity or enzyme modulation .

17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride

- Structure : A yohimbine derivative with a methyl ester and hydrochloride salt.

- Key Features : Structurally distinct as an indole alkaloid but shares esterification and hydrochloride salt features with the target compound.

- Applications : Demonstrates how esterification is commonly used to optimize pharmacokinetics, even in alkaloid-based therapeutics .

Fmoc-Protected Leucic Acid Derivatives

- Example: (S)-2-(9'-Fluorenylmethoxycarbonyloxy)-4-methyl-pentanoic acid (Fmoc-O-Leu)

- Key Features: Shares the 4-methyl-pentanoic acid backbone with the target compound. Fmoc protection is critical in solid-phase peptide synthesis (SPPS), suggesting the target compound could serve as a building block in peptide engineering.

- Synthesis Challenges : Low yields (54%) in Fmoc-O-Leu synthesis highlight difficulties in isolating water-soluble intermediates, which may also apply to the target compound .

Data Table: Structural and Functional Comparison

| Compound Name | CAS | Formula | M.W. (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | 1396979-94-4 | C₁₆H₂₄N₂O₃·HCl | 328.83 | Phenylpropionylamino, methyl ester | Peptidomimetics, drug delivery |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | 64282-12-8 | C₁₀H₁₃ClFNO₂ | 233.67 | 4-fluorophenyl, methyl ester | Metabolic-stable drug candidates |

| 2-(2-Amino-acetylamino)-4-methylsulfanyl-butyric acid ethyl ester HCl | 1397000-76-8 | C₉H₁₉ClN₂O₃S | 270.78 | Methylthio, ethyl ester | Enzyme inhibitors, antioxidants |

| Fmoc-O-Leu | - | C₂₁H₂₁NO₅ | 367.39 | Fmoc-protected 4-methyl-pentanoic acid | SPPS intermediates |

Biological Activity

2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride, commonly referred to as a synthetic amino acid derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C₁₆H₂₅ClN₂O₃, is characterized by its complex structure, which includes a phenyl group and a methyl-pentanoic acid backbone. Its hydrochloride form enhances solubility, making it suitable for various biological applications.

Chemical Structure and Properties

The compound's structural features contribute to its biological activity. The presence of the phenyl group suggests interactions with biological receptors, influencing pathways such as protein synthesis and cellular signaling.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅ClN₂O₃ |

| Molar Mass | 292.37 g/mol |

| Solubility | Soluble in water |

| Chemical Structure | Chemical Structure |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in proteomics and enzyme interaction studies. The compound has been investigated for its role as a substrate or inhibitor for specific enzymes, highlighting its potential in biochemical research.

Enzyme Interaction Studies

Preliminary studies suggest that this compound interacts with various enzymes, including proteases and kinases. These interactions can influence enzyme activity, providing insights into cellular mechanisms.

- Protease Inhibition : The compound may inhibit specific proteases, which are crucial for protein degradation and processing.

- Kinase Activity : It has shown potential in modulating kinase activity, impacting signal transduction pathways.

Case Studies

- Proteomics Research : A study focused on the use of this compound as a substrate in proteomic analyses demonstrated its utility in identifying enzyme-substrate interactions. The findings indicated that it could serve as a valuable tool in understanding protein dynamics in cellular environments.

- Cell Signaling Pathways : Another investigation explored the compound's effects on cell signaling pathways related to growth and differentiation. Results showed alterations in signaling cascades when treated with varying concentrations of the compound, suggesting its role in modulating cellular responses.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound allows for distinct biochemical interactions compared to structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid | Hydroxyl group instead of phenyl | Increased hydrophilicity |

| 2-(2-Benzyl-3-chloro-propionylamino)-4-methyl-pentanoic acid | Chlorine substitution on phenyl | Potentially different reactivity |

| 2-(2-Amino-3-(4-hydroxy-phenyl)-propionylamino)-4-methyl-pentanoic acid | Hydroxy substitution on phenyl | Altered biological activity |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

- Methodological Answer:

- Handling: Use engineering controls (e.g., fume hoods) to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact; if exposure occurs, wash immediately with water for 15 minutes and use emergency showers if necessary .

- Storage: Keep in a cool, dry, well-ventilated area, away from incompatible substances (e.g., strong oxidizers). Use airtight containers labeled with hazard information (e.g., H302, H315) .

- Emergency Measures: Maintain eye wash stations and spill kits. For spills, absorb with inert material (e.g., vermiculite) and dispose following local regulations .

Q. How can researchers synthesize and characterize this compound?

- Methodological Answer:

- Synthesis: While direct synthesis protocols are not detailed in the provided evidence, analogous peptide derivatives are typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Protect the amino group (e.g., with Fmoc) during coupling reactions .

- Characterization: Use NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>98%), and mass spectrometry (ESI-MS) to verify molecular weight. Cross-reference with CAS registry data (if available) for validation .

Q. What methods are used to assess the compound’s purity and stability under experimental conditions?

- Methodological Answer:

- Purity: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified standards .

- Stability: Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) and monitor degradation via LC-MS. Use thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can analytical methods for quantifying this compound in complex matrices be optimized?

- Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological matrices (e.g., plasma).

- Detection: Optimize LC-MS/MS parameters (e.g., ionization mode: ESI+, collision energy) for sensitivity. Validate methods using calibration curves (R² > 0.99) and spike-recovery tests (80–120% recovery) .

Q. What are the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer:

- Environmental Fate: Conduct OECD 301 biodegradation tests to assess persistence. Measure soil mobility via column leaching experiments.

- Ecotoxicology: Use Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays (OECD 201). Note that existing data gaps (e.g., bioaccumulation potential) require further study .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer:

- Data Cross-Validation: Replicate experiments under standardized conditions (e.g., pH, temperature). Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to analyze variability between replicates .

- Meta-Analysis: Aggregate data from multiple studies and apply funnel plots to detect publication bias. Consider confounding factors (e.g., impurity profiles, solvent effects) .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

- Methodological Answer:

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors. Validate with surface plasmon resonance (SPR) for kinetic analysis (ka/kd) .

- In Vitro Assays: Perform competitive ELISA or fluorescence polarization assays to measure IC₅₀ values. Include positive/negative controls (e.g., known inhibitors) to minimize false positives .

Methodological Notes

- Experimental Design: For in vivo studies, adopt randomized block designs with split-plot arrangements to account for variables like dosage and exposure time .

- Data Reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.